REACTION_CXSMILES
|
[NH2:1]/[C:2](/[CH3:6])=[CH:3]/[C:4]#[N:5].[C:7](OC1C(Cl)=CC(Cl)=CC=1Cl)(=[O:21])[CH2:8][C:9](OC1C(Cl)=CC(Cl)=CC=1Cl)=[O:10].CCOCC>COCCOCCOC>[OH:21][C:7]1[C:3]([C:4]#[N:5])=[C:2]([CH3:6])[NH:1][C:9](=[O:10])[CH:8]=1
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Name
|
|
Quantity
|
9.7 g
|
Type
|
reactant
|
Smiles
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N/C(=C/C#N)/C
|
Name
|
|
Quantity
|
58.4 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC1=C(C=C(C=C1Cl)Cl)Cl)(=O)OC1=C(C=C(C=C1Cl)Cl)Cl
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Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
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COCCOCCOC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The mixture was cooled to RT
|
Type
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FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
to collect the precipitate
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Type
|
WASH
|
Details
|
The precipitate was washed with Et20
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(=C(NC(C1)=O)C)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |